1-Chloro-4-propoxy-9H-thioxanthen-9-one

Description

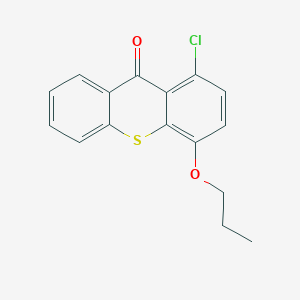

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-propoxythioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2S/c1-2-9-19-12-8-7-11(17)14-15(18)10-5-3-4-6-13(10)20-16(12)14/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQJCUYEEABXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C2C(=C(C=C1)Cl)C(=O)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50888976 | |

| Record name | 1-Chloro-4-propoxy-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142770-42-1 | |

| Record name | 1-Chloro-4-propoxythioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142770-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Thioxanthen-9-one, 1-chloro-4-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142770421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Thioxanthen-9-one, 1-chloro-4-propoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-4-propoxy-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Thioxanthen-9-one, 1-chloro-4-propoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Core Mechanism of 1-Chloro-4-propoxy-9H-thioxanthen-9-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Chloro-4-propoxy-9H-thioxanthen-9-one, also known as CPTX, is a substituted thioxanthone derivative.[1][2] While the thioxanthenone scaffold is a versatile structure found in compounds explored for various therapeutic applications, including anticancer and antipsychotic agents, the primary and well-documented role of this compound is as a photoinitiator in radical curing and polymerization processes.[1][3] Its strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum makes it highly effective for initiating chemical reactions upon exposure to light.[3][4]

This guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its function as a photoinitiator. It also touches upon the broader biological context of the thioxanthenone class of compounds and provides detailed experimental protocols relevant to its synthesis and application.

Core Mechanism of Action: A Type II Photoinitiator

Photoinitiators are compounds that, upon absorbing light, generate reactive species—such as free radicals or cations—that initiate polymerization.[5] They are broadly classified into two types based on their mechanism of generating these radicals: Type I (photocleavage) and Type II (hydrogen abstraction).

This compound functions as a Type II photoinitiator .[6] In this mechanism, the photoinitiator does not undergo cleavage itself but instead abstracts a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine, to generate the initiating radicals.

The process can be broken down into the following key steps:

-

Photoexcitation: The thioxanthone molecule (TX) absorbs a photon of UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state is very short-lived and efficiently undergoes intersystem crossing to a more stable, long-lived excited triplet state (T₁).

-

Hydrogen Abstraction: The triplet-state thioxanthone molecule is a high-energy diradical species. It interacts with a hydrogen donor, such as a tertiary amine (e.g., N,N-dimethylamino) co-initiator, and abstracts a hydrogen atom.

-

Radical Generation: This hydrogen abstraction event results in the formation of two radical species: a thioxanthone-derived ketyl radical and an amine-derived alkyl radical.

-

Polymerization Initiation: While the ketyl radical is relatively stable and less reactive, the amine-derived alkyl radical is highly reactive and serves as the primary initiating species. It attacks the double bond of a monomer (e.g., an acrylate), starting the chain-reaction polymerization process that ultimately leads to the formation of a solid polymer network.

Caption: Mechanism of a Type II Photoinitiator like CPTX.

Quantitative Data

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 142770-42-1 | [7] |

| Molecular Formula | C₁₆H₁₃ClO₂S | [7] |

| Molecular Weight | 304.79 g/mol | [7] |

| Appearance | Light yellow to yellow powder/crystal | [1] |

| Melting Point | 99-103 °C | [2][8] |

| Synonyms | 1-Chloro-4-propoxythioxanthone, CPTX, Irgacure CPTX, Kayacure CPTX, Speedcure CPTX, Photoinitiator-CPTX | [1][7] |

Experimental Protocols

Synthesis of Chiral Thioxanthones using CPTX as a Precursor

This protocol describes the synthesis of chiral aminothioxanthones, which have been investigated as modulators of P-glycoprotein, using this compound as a key starting material.[9] The reaction is an Ullmann cross-coupling reaction.

Materials:

-

This compound (TX)

-

Chiral amino alcohol (e.g., (S)-(+)-2-amino-1-propanol)

-

Methanol (MeOH)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound (1.0 eq, e.g., 450 mg, 1.48 mmol) and the selected chiral amino alcohol (1.16 eq, 1.72 mmol) in methanol (30 mL).[9]

-

Add Copper(I) iodide (0.1 eq, 0.15 mmol) and potassium carbonate (1.3 eq, 1.92 mmol) to the reaction mixture.[9]

-

Heat the mixture at 100 °C in a sealed vessel (e.g., in a muffle furnace) for 48 hours.[9]

-

After cooling, filter the crude material and wash it with dichloromethane.

-

Evaporate the organic solvents under reduced pressure.

-

Dissolve the resulting solid in 50 mL of dichloromethane.

-

Perform a liquid-liquid extraction by washing the organic phase with 1 M HCl (3 x 50 mL).

-

The final product can be further purified using standard chromatographic techniques.

Caption: Experimental workflow for the synthesis of chiral thioxanthones.

General Protocol for UV Photopolymerization

This protocol provides a general methodology for conducting a radical photopolymerization experiment using a Type II photoinitiator system like CPTX and an amine co-initiator.

Materials:

-

Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

-

Photoinitiator: this compound (CPTX)

-

Co-initiator (Synergist): Ethyl-4-(dimethylamino)benzoate (EDB) or similar tertiary amine.

-

Solvent (if necessary, e.g., acetonitrile)

-

UV curing system (e.g., high-pressure mercury lamp)

-

FTIR spectrometer (for monitoring polymerization kinetics)

Procedure:

-

Formulation Preparation: Prepare the photocurable formulation by mixing the monomer, the photoinitiator (e.g., 0.1-2.0% by weight), and the co-initiator (e.g., 1.0-5.0% by weight).[6][10] Ensure complete dissolution, using a solvent if necessary (which should be evaporated before curing).

-

Sample Preparation: Apply a thin film of the formulation onto a substrate (e.g., a BaF₂ plate for FTIR analysis) with a controlled thickness (e.g., 20 µm).

-

Curing: Expose the sample to a UV light source with a defined intensity (e.g., 100 mW/cm²). The exposure time will vary depending on the formulation and desired degree of cure.

-

Kinetic Analysis (Real-time FTIR): Monitor the polymerization process in real-time by placing the sample in an FTIR spectrometer. Track the decrease in the peak area corresponding to the monomer's reactive double bonds (e.g., acrylate C=C bond at ~1635 cm⁻¹) as a function of irradiation time.

-

Data Analysis: Calculate the degree of conversion (DC%) of the monomer by comparing the initial peak area to the peak area at different time points during the curing process.

Biological Relevance of the Thioxanthenone Scaffold

While this compound itself is primarily used in materials science, its core thioxanthenone structure is of significant interest to drug development professionals. Various derivatives have been synthesized and evaluated for a range of biological activities:

-

Anticancer and Antischistosomal Agents: Certain thioxanthenone derivatives have shown curative anticancer activities in animal models and have advanced to clinical trials.[11] Their mechanism is thought to involve the inhibition of DNA synthesis and mammalian topoisomerase II.[11][12]

-

Antipsychotic Drugs: Thioxanthenes (the reduced form of thioxanthones) are a class of typical antipsychotics used to treat schizophrenia.[13] Their therapeutic effect is linked to their ability to antagonize D₂ dopamine receptors in the brain.[13][14]

-

Alzheimer's Disease Research: More recently, thioxanthenone derivatives have been investigated as multi-target-directed ligands for Alzheimer's disease.[15] Studies have shown that some derivatives can inhibit cholinesterases as well as the aggregation of both amyloid-β and tau proteins, which are key pathological hallmarks of the disease.[15]

-

P-glycoprotein (P-gp) Modulation: As demonstrated in the synthesis protocol above, derivatives of CPTX have been specifically designed and synthesized to act as modulators (activators/inducers) of P-glycoprotein, an important transporter involved in multidrug resistance in cancer therapy and drug disposition.[9]

This broad spectrum of activity underscores the potential of the thioxanthenone scaffold as a privileged structure in medicinal chemistry, making it a point of interest for the development of new therapeutic agents.

References

- 1. CAS 142770-42-1: this compound [cymitquimica.com]

- 2. 1-氯-4-丙氧基硫杂蒽-9-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | Orgasynth [orgasynth.com]

- 4. 9H-Thioxanthen-9-One | Lehigh Chemicals [lehighchemicals.com]

- 5. liftchem.com [liftchem.com]

- 6. Mechanical Properties of Experimental Composites with Different Photoinitiator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. This compound 97 142770-42-1 [sigmaaldrich.com]

- 9. Chiral Thioxanthones as Modulators of P-glycoprotein: Synthesis and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. Thioxanthene - Wikipedia [en.wikipedia.org]

- 14. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thioxanthenone-based derivatives as multitarget therapeutic leads for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Photophysical Properties of 1-Chloro-4-propoxy-9H-thioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-propoxy-9H-thioxanthen-9-one, commonly referred to as CPTX, is a member of the thioxanthone family of compounds. It is widely utilized as a Norrish Type II photoinitiator in various industrial applications, particularly in UV and LED curable formulations.[1] Its chemical structure, featuring a thioxanthone core with chloro and propoxy substituents, dictates its unique photophysical and photochemical behavior. This guide provides a comprehensive overview of the known photophysical properties of CPTX, details the experimental protocols for their measurement, and illustrates its mechanism of action.

Core Photophysical Properties

The photophysical properties of a photoinitiator are critical to understanding its efficiency and applicability. These properties include its ability to absorb light, the pathways of energy dissipation from its excited state, and its interaction with other molecules to generate reactive species.

Absorption Characteristics

The absorption spectrum of a photoinitiator determines the wavelengths of light it can utilize to initiate a photochemical reaction. For efficient use, the absorption bands of the photoinitiator must overlap with the emission spectrum of the light source.

Table 1: UV-Vis Absorption Maxima of this compound (CPTX)

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent | Reference |

| 257 nm | Not specified | - | [1] |

| 314 nm | Not specified | - | [1] |

| 389 nm | Not specified | - | [1] |

| 256.8 nm | 38905 M⁻¹cm⁻¹ | Isopropanol | [2] |

| 388.0 nm | 6026 M⁻¹cm⁻¹ | Isopropanol | [2] |

Note: While specific molar extinction coefficients were found in one source for isopropanol, they were not consistently reported across all findings.

Emission, Quantum Yield, and Lifetime Data

Despite a thorough review of the scientific literature, specific quantitative data for the fluorescence emission maximum, fluorescence quantum yield, and fluorescence lifetime of this compound could not be located. This information is crucial for a complete photophysical characterization and for predicting the efficiency of the photoinitiation process. The absence of this data in the reviewed literature suggests that such detailed characterization may not be publicly available or may not have been performed. For context, thioxanthone derivatives can exhibit fluorescence, and their excited state lifetimes are key to their reactivity.[3]

Photochemical Mechanism: Norrish Type II Photoinitiation

This compound functions as a Norrish Type II photoinitiator.[1][4] This mechanism is a bimolecular process that requires the presence of a co-initiator, typically a tertiary amine, to generate the radicals that initiate polymerization.[4][5]

The process can be summarized in the following steps:

-

Photoexcitation: CPTX absorbs a photon, promoting it to an excited singlet state (¹CPTX*).

-

Intersystem Crossing (ISC): The excited singlet state undergoes intersystem crossing to a more stable and longer-lived triplet state (³CPTX*).

-

Hydrogen Abstraction: The excited triplet state of CPTX abstracts a hydrogen atom from the amine co-initiator (e.g., an alkyl amine). This step results in the formation of a ketyl radical derived from CPTX and an alkylamino radical from the co-initiator.

-

Initiation: The highly reactive alkylamino radical is the primary species that initiates the polymerization of monomers.

Below is a diagram illustrating this signaling pathway.

References

Technical Guide: Solubility Profile of 1-Chloro-4-propoxy-9H-thioxanthen-9-one in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CAS: 142770-42-1), a photoinitiator with applications in polymerization and potential relevance in pharmaceutical and materials science.[1][2] Due to a lack of extensive publicly available quantitative data on its solubility in various organic solvents, this document focuses on presenting the available qualitative and aqueous solubility data, predicting its likely solubility in common organic solvents based on its chemical structure and data from similar compounds, and providing a detailed experimental protocol for determining its solubility profile.

Introduction to this compound

This compound is an organic compound featuring a thioxanthenone core. Its chemical structure, which includes a chlorine atom and a propoxy group, influences its polarity and, consequently, its solubility.[1] The propoxy group is known to enhance solubility in organic solvents.[1] It is utilized as a photoinitiator in the polymerization of cationic monomers.[2]

Compound Properties:

-

Molecular Formula: C₁₆H₁₃ClO₂S[3]

-

Molecular Weight: 304.79 g/mol [3]

-

Appearance: Light yellow to yellow powder/crystal[1]

-

Melting Point: 99-103 °C[4]

Solubility Data

Quantitative Solubility Data

The table below summarizes the known quantitative solubility value for this compound.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 20 | 80.6 µg/L | [5][6] |

Qualitative and Predicted Solubility

Based on its chemical structure and available literature, a qualitative assessment of its solubility in common organic solvents can be made. The presence of the largely non-polar thioxanthenone backbone, combined with the moderately polar propoxy group and the chloro-substituent, suggests that the compound will exhibit favorable solubility in a range of organic solvents.

-

Slightly Soluble:

-

Likely Soluble:

-

Acetonitrile and Propylene Glycol: Mentioned as solvents for this compound.[2]

-

Other Thioxanthenone Derivatives: Similar compounds have shown good solubility in THF, chloroform, and acetone .

-

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the common "shake-flask" method, is recommended. This method is a standard approach for determining thermodynamic solubility.

Materials and Equipment

-

This compound (high purity, >97%)

-

A range of organic solvents (e.g., acetone, acetonitrile, chloroform, dichloromethane, DMSO, ethanol, ethyl acetate, methanol, tetrahydrofuran (THF))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The excess is crucial to ensure a saturated solution is formed.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker. A standard temperature is 25 °C, but other temperatures can be used depending on the research needs.

-

Shake the vials for a sufficient period to allow the solution to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Analyze the diluted sample to determine the concentration of the dissolved compound. A pre-established calibration curve for this compound in the respective solvent is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the measured concentration and the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Solubility Determination.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The diagram below shows the relationship between the compound's structural features and its expected solubility in different types of solvents.

Caption: Predicted Solubility Relationships.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. Chimeric behavior of excited thioxanthone in protic solvents: II. Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. bmglabtech.com [bmglabtech.com]

- 6. youtube.com [youtube.com]

Technical Guide: UV-Vis Absorption Spectrum of 1-Chloro-4-propoxy-9H-thioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-propoxy-9H-thioxanthen-9-one is a member of the thioxanthenone class of compounds, which are of significant interest in various fields due to their photochemical properties.[1] This particular derivative, with its chloro and propoxy substitutions, is recognized as a photoinitiator for cationic polymerization.[2] Understanding the ultraviolet-visible (UV-Vis) absorption spectrum of this compound is crucial for its application, as the absorption characteristics determine the efficiency of light absorption at specific wavelengths, which is a prerequisite for initiating photochemical reactions.[3] This guide provides an in-depth overview of the UV-Vis absorption properties of thioxanthenone derivatives, a detailed experimental protocol for spectral acquisition, and a summary of representative spectral data.

Spectroscopic Data

For illustrative purposes, the following table summarizes the UV-Vis absorption data for two related thioxanthenone derivatives, TX-B and TX-PA, in tetrahydrofuran (THF) solution.

| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| TX-B | ~380, ~410 | Not Specified | THF |

| TX-PA | ~390, ~420 | Not Specified | THF |

Note: This data is for representative thioxanthenone derivatives and not for this compound. The exact λmax and ε values for the target compound may vary.

Experimental Protocol for UV-Vis Absorption Spectroscopy

The following protocol outlines a standard procedure for obtaining the UV-Vis absorption spectrum of a thioxanthenone derivative.

1. Materials and Instrumentation:

-

Compound: this compound

-

Solvent: Spectroscopic grade acetonitrile or dimethyl sulfoxide (DMSO) is commonly used.[4][5]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Quartz cuvettes with a 1 cm path length.

2. Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the compound in the chosen spectroscopic grade solvent to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).

3. Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M). This is important to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

4. Spectral Acquisition:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 200 - 600 nm).

-

Fill a clean quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the appropriate holder in the spectrophotometer and record a baseline spectrum.

-

Rinse a second cuvette with the most dilute working solution before filling it with the solution.

-

Place the sample cuvette in the sample holder and record the absorption spectrum.

-

Repeat the measurement for all the working solutions, starting from the most dilute and proceeding to the most concentrated.

5. Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the UV-Vis absorption spectrum of a compound.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Logical Relationship of Photochemical Activation

The absorption of light by a photoinitiator like this compound is the initial and critical step in initiating a polymerization reaction. The relationship between light absorption and the subsequent chemical process can be visualized as follows.

Caption: Photoinitiation cascade.

References

An In-depth Technical Guide to 1-Chloro-4-propoxy-9H-thioxanthen-9-one

CAS Number: 142770-42-1

Synonyms: 1-Chloro-4-propoxythioxanthone, CPTX

Introduction

1-Chloro-4-propoxy-9H-thioxanthen-9-one is a substituted thioxanthone derivative primarily recognized for its role as a photoinitiator in UV-curable inks and coatings.[1] Beyond its industrial applications, the thioxanthone scaffold is a "privileged structure" in medicinal chemistry, known to form the basis for compounds with a wide range of biological activities.[2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical synthesis, physicochemical properties, and, most notably, its emerging potential in drug development as a modulator of cellular efflux pumps and as a precursor for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a light yellow to yellow crystalline powder.[3] Its structure, featuring a tricyclic thioxanthene core with a chloro-substituent at the 1-position and a propoxy group at the 4-position, imparts specific chemical characteristics. The propoxy group enhances its solubility in organic solvents, while the chlorine atom can influence the molecule's electronic properties and reactivity.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₃ClO₂S | [4] |

| Molecular Weight | 304.79 g/mol | [4] |

| Melting Point | 99-103 °C | |

| Appearance | Light yellow to yellow powder/crystal | [3] |

| Solubility | Soluble in organic solvents such as propylene glycol and acetonitrile. |

Synthesis and Characterization

General Synthesis of Aminated Thioxanthone Derivatives

A general method for the synthesis of 1-aminated thioxanthone derivatives from this compound has been described.[2] This reaction serves as a template for understanding the reactivity of the parent compound.

Reaction Scheme:

Figure 1: General workflow for the synthesis of aminated thioxanthone derivatives.

Spectroscopic Characterization

Detailed spectral data for this compound is not widely published. However, based on the structure and data from related thioxanthone derivatives, the following characteristics can be expected:

-

¹H NMR: Signals corresponding to the propoxy group (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the oxygen), as well as aromatic protons on the thioxanthone core.

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the propoxy group. The assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC.[5]

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (304.79 g/mol ) and characteristic fragmentation patterns of the thioxanthone core.

-

UV-Vis Spectroscopy: Thioxanthones are known to absorb UV light, a property essential for their function as photoinitiators.

Biological Activity and Drug Development Potential

The thioxanthone scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and antitumor properties.[2] Derivatives of this compound have been synthesized and evaluated for their potential to modulate the activity of P-glycoprotein (P-gp), an important efflux pump implicated in multidrug resistance.

P-glycoprotein (P-gp) Inhibition

P-gp is a transmembrane protein that actively transports a wide range of substrates, including many chemotherapeutic drugs, out of cells. Overexpression of P-gp is a major mechanism of multidrug resistance in cancer. Thioxanthone derivatives have been investigated as P-gp inhibitors to reverse this resistance.

Signaling Pathway:

Figure 2: Mechanism of P-gp mediated drug efflux and its inhibition by thioxanthone derivatives.

Cytotoxicity and Antitumor Activity

Several aminated derivatives of this compound have demonstrated significant cytotoxic activity against human cancer cell lines.

| Compound | Cell Line | GI₅₀ (µM) | Reference |

| 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one | K562 (chronic myelogenous leukemia) | <10 | [2] |

| 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one | K562Dox (doxorubicin-resistant) | 1.90 | [2] |

| 1-[2-(1H-benzimidazol-2-yl)ethanamine]-4-propoxy-9H-thioxanthen-9-one | K562 | <10 | [2] |

Antimicrobial Activity

Thioxanthone derivatives have also shown promise as antimicrobial agents, with some exhibiting activity against Gram-positive bacteria.[5]

| Compound | Bacterial Strain | MIC (µM) | Reference |

| 1-aminated derivative 2 | S. aureus ATCC 23213 | 83 | [5] |

Experimental Protocols

P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.

Workflow:

References

- 1. Cytotoxic effects of thioxanthone derivatives as photoinitiators on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual inhibitors of P-glycoprotein and tumor cell growth: (re)discovering thioxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 142770-42-1: this compound [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. Antimicrobial Activity of a Library of Thioxanthones and Their Potential as Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Photochemical Properties of Thioxanthone Derivatives

Introduction

Thioxanthone (TX) and its derivatives represent a cornerstone class of organic compounds in the field of photochemistry. Characterized by a dibenzo-γ-pyrone scaffold with the oxygen atom replaced by sulfur, these molecules exhibit unique and powerful photophysical properties. Their high triplet energy, long triplet state lifetime, and versatile reactivity make them exceptional candidates for a wide range of light-induced applications.[1][2][3] This technical guide provides a comprehensive overview of the core photochemical properties of thioxanthone derivatives, their primary reaction mechanisms, and their applications as photoinitiators in polymerization and as photosensitizers in photodynamic therapy (PDT). Detailed experimental protocols for characterizing these properties are also provided.

Core Photochemical and Photophysical Properties

The utility of thioxanthone derivatives is rooted in their electronic structure, which dictates how they interact with light. Upon absorption of photons, typically in the UV-A to visible light range, the molecule is promoted to an excited singlet state (S₁).[4][5] Due to efficient spin-orbit coupling, facilitated by the sulfur atom, these molecules undergo rapid and efficient intersystem crossing (ISC) to a long-lived triplet excited state (T₁).[6][7] It is from this triplet state that the most significant photochemistry occurs.

1.1. Absorption and Emission Properties

Thioxanthone derivatives typically exhibit strong absorption bands in the near-UV and visible regions (350–450 nm).[8] The exact position of the absorption maximum (λmax) and the molar extinction coefficient (ε) can be finely tuned by substituting the thioxanthone core with various auxochromes.[9] For instance, introducing electron-donating groups like amines can significantly red-shift the absorption spectrum, making these derivatives sensitive to visible light sources like LEDs.[10][11] While they do fluoresce from the S₁ state, the fluorescence quantum yields are often low, which is indicative of the high efficiency of intersystem crossing to the triplet state.[5][12]

1.2. The Triplet State: The Heart of Reactivity

The triplet state (T₁) of thioxanthone derivatives is characterized by two key features:

-

High Triplet Energy (ET): Thioxanthones possess high triplet energies, typically around 65 kcal/mol (2.8 eV), enabling them to transfer energy to a wide variety of other molecules, including monomers and molecular oxygen.[1][3]

-

Long Triplet Lifetime (τT): The triplet state has a relatively long lifetime (on the order of microseconds in solution), providing ample opportunity for it to interact and react with other species.[1][13]

These properties make the triplet thioxanthone an excellent photocatalyst, capable of initiating reactions through several distinct mechanisms.[1]

1.3. Primary Photochemical Mechanisms

The excited triplet state of thioxanthone (³TX*) can initiate chemical reactions via three main pathways: Energy Transfer (EnT), Hydrogen Atom Transfer (HAT), and Single Electron Transfer (SET).[1]

-

Energy Transfer (EnT): ³TX* can transfer its triplet energy to another molecule (an acceptor), promoting the acceptor to its own triplet state while the thioxanthone returns to its ground state. This is the primary mechanism in photodynamic therapy, where energy is transferred to molecular oxygen.[1][6]

-

Hydrogen Atom Transfer (HAT): As a Type II photoinitiator, ³TX* can abstract a hydrogen atom from a suitable donor, such as an amine or thiol.[14] This process generates a thioxanthone ketyl radical and a donor-derived radical, the latter of which can initiate polymerization.[1]

-

Single Electron Transfer (SET): In the presence of a suitable electron donor (like an amine), an electron can be transferred to the ³TX, forming a radical anion.[1] Conversely, ³TX can also act as an electron donor in certain systems. This redox activity is central to its role in many photopolymerization processes.[8][10]

Applications in Technology and Medicine

2.1. Photoinitiators for Polymerization

Thioxanthone derivatives are widely used as Type II photoinitiators, particularly for the UV and visible light curing of inks, coatings, and adhesives, as well as in 3D printing.[8][10][14] In these systems, the thioxanthone derivative acts as the photosensitizer that absorbs light. It then interacts with a co-initiator, typically a tertiary amine, via a hydrogen or electron transfer mechanism to generate free radicals that initiate the polymerization of monomers like acrylates.[8][15]

2.2. Photosensitizers for Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive treatment modality for cancer and other diseases that uses a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS).[16][17] Thioxanthone derivatives are being explored as metal-free, organic photosensitizers for PDT.[6] Upon light activation, the triplet state of the thioxanthone derivative transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[6][17] Singlet oxygen is a potent oxidizing agent that can induce apoptosis and necrosis in targeted tumor cells.[16][17]

Summary of Quantitative Photochemical Data

The following table summarizes key photophysical parameters for thioxanthone and some of its common derivatives. Data are compiled from various sources and may vary depending on the solvent and experimental conditions.

| Derivative | Absorption λmax (nm) | Molar Extinction ε (M-1cm-1) | Triplet Energy ET (kcal/mol) | Triplet Lifetime τT (μs) |

| Thioxanthone (TX) | ~365 | ~5,500 | ~65.5 | ~3 |

| 2-Isopropylthioxanthone (ITX) | ~382 | ~5,700 | ~65 | ~3.5 |

| 2,4-Diethylthioxanthone (DETX) | ~383 | ~6,000 | ~64 | ~4 |

| 2-Chlorothioxanthone (CTX) | ~380 | ~5,800 | ~65 | - |

| Thioxanthone-Amine Adducts | 400 - 450 | 5,000 - 8,000 | Varies | Varies |

Data compiled from references[10],[1],[18],[13],[7],[9]. Values are approximate and highly dependent on the specific derivative and solvent.

Experimental Protocols

Accurate characterization of photochemical properties is essential for developing and optimizing applications.

4.1. Protocol: Fluorescence Quantum Yield Measurement (Relative Method)

This protocol describes the determination of a sample's fluorescence quantum yield (ΦF,S) by comparing its fluorescence to a standard with a known quantum yield (ΦF,R).[19][20]

Materials:

-

Fluorescence spectrophotometer

-

UV-Vis spectrophotometer

-

10 mm path length quartz cuvettes

-

Solvent (e.g., acetonitrile, ethanol)

-

Quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄, Rhodamine 6G in ethanol)

-

Sample compound

Procedure:

-

Prepare Solutions: Prepare a series of dilute solutions of both the reference standard and the sample in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 in a 10 mm cuvette to minimize inner filter effects.[20]

-

Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength (λex).

-

Measure Fluorescence Spectra:

-

Set the excitation wavelength (λex) on the fluorescence spectrophotometer.

-

Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured. Use identical instrument settings (e.g., excitation/emission slit widths) for both the sample and reference measurements.

-

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (Area) for each spectrum. This is the area under the emission curve.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The plots should be linear.

-

Determine the gradient (slope) of the line for both the sample (GradS) and the reference (GradR).

-

-

Calculate Quantum Yield: Use the following equation:[21][22] ΦF,S = ΦF,R × (GradS / GradR) × (ηS² / ηR²)

-

Where ηS and ηR are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used, this term becomes 1.

-

4.2. Protocol: Transient Absorption Spectroscopy (Laser Flash Photolysis)

This technique is used to detect and characterize transient species like triplet states and radicals.[23][24][25]

Principle: A sample is excited by a short, high-intensity laser pulse (the "pump" pulse). A second, weaker light pulse (the "probe" pulse) is passed through the sample at a specific time delay after the pump pulse. The absorption of the probe beam by the short-lived excited species is measured. By varying the time delay, the formation and decay of these transient species can be monitored in real-time.[23][24]

Experimental Setup:

-

Pump Laser: Typically a Q-switched Nd:YAG laser (e.g., providing pulses at 355 nm) or a tunable laser system.[26]

-

Probe Source: A continuous wave (e.g., Xenon arc lamp) or pulsed light source that covers a broad spectral range.

-

Sample Holder: A quartz cuvette. The solution is often deoxygenated by bubbling with nitrogen or argon, as oxygen can quench the triplet state.

-

Detection System: A monochromator to select the probe wavelength and a fast photodetector (e.g., a photomultiplier tube) connected to a digital oscilloscope.

Procedure:

-

Sample Preparation: Prepare a solution of the thioxanthone derivative in a suitable solvent. The concentration should be adjusted to have an absorbance of ~0.3-0.5 at the pump laser wavelength. Deoxygenate the solution if necessary.

-

Data Acquisition:

-

The sample is irradiated with the pump laser pulse, creating the excited species.

-

The probe light passes through the sample, and its intensity is measured by the detector.

-

The change in absorbance (ΔA) at a specific wavelength is recorded as a function of time after the laser flash.

-

-

Analysis:

-

By scanning the probe wavelength, a full transient absorption spectrum can be constructed at a given time delay. Peaks in this spectrum correspond to the absorption of transient species (e.g., the T₁-Tn absorption of the triplet state, often seen around 620 nm for thioxanthone).[13][27]

-

By monitoring the decay of the transient absorption at a fixed wavelength, the lifetime of the species (e.g., τT) can be determined by fitting the decay curve to a first-order or pseudo-first-order kinetic model.

-

Conclusion

Thioxanthone derivatives are a versatile and powerful class of photoactive molecules. Their robust photochemical properties—strong absorption in the UV-visible range, efficient intersystem crossing, high triplet energy, and long triplet lifetime—make them highly effective as photoinitiators and photosensitizers. A thorough understanding of their photophysical behavior, characterized by the detailed experimental protocols outlined in this guide, is critical for harnessing their full potential in advanced materials, 3D printing, and innovative medical therapies like PDT. The continued rational design of novel thioxanthone structures promises to further expand their utility and efficiency in light-driven technologies.[9][15]

References

- 1. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]

- 2. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. New functionalized thioxanthone derivatives as type I photoinitiators for polymerization under UV-Vis LEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. New functionalized thioxanthone derivatives as type I photoinitiators for polymerization under UV-Vis LEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Unraveling the Efficiency of Thioxanthone Based Triplet Sensitizers: A Detailed Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cpsm.kpi.ua [cpsm.kpi.ua]

- 13. researchgate.net [researchgate.net]

- 14. aidic.it [aidic.it]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. Clinical development of photodynamic agents and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxic effects of thioxanthone derivatives as photoinitiators on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hitachi-hightech.com [hitachi-hightech.com]

- 20. chem.uci.edu [chem.uci.edu]

- 21. Making sure you're not a bot! [opus4.kobv.de]

- 22. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 25. macmillan.princeton.edu [macmillan.princeton.edu]

- 26. Studies on reaction of amino acids and triplet thioxanthone derivatives by laser flash photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

In-depth Technical Guide: 1-Chloro-4-propoxy-9H-thioxanthen-9-one as a Photoinitiator for Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-chloro-4-propoxy-9H-thioxanthen-9-one (CPTXO) as a versatile and efficient photoinitiator for free-radical polymerization. CPTXO, a derivative of thioxanthone, is a Norrish Type II photoinitiator, functioning effectively in multi-component systems, particularly with amine co-initiators and, in some cases, an iodonium salt to enhance efficiency. This document details its chemical properties, mechanism of action, and applications in various fields, including the formulation of dental resins and 3D printing materials. A key focus is placed on providing quantitative data, detailed experimental protocols for monitoring polymerization kinetics using photo-differential scanning calorimetry (photo-DSC) and real-time Fourier-transform infrared (FT-IR) spectroscopy, and visual representations of the underlying chemical processes.

Introduction

Photopolymerization, or UV curing, is a process where light energy is used to initiate a rapid conversion of a liquid monomer or oligomer formulation into a solid polymer. This technology offers numerous advantages, including high curing speeds, low energy consumption, and solvent-free formulations. The key to this process is the photoinitiator, a molecule that absorbs light and generates reactive species to initiate polymerization.

This compound (CPTXO) has emerged as a prominent photoinitiator, particularly for applications requiring high reactivity and compatibility with visible light sources. As a thioxanthone derivative, it falls under the category of Norrish Type II photoinitiators, which operate via a bimolecular mechanism involving a co-initiator, typically a tertiary amine. This guide will delve into the technical specifics of CPTXO, providing the necessary information for its effective utilization in research and development.

Chemical and Physical Properties of CPTXO

A thorough understanding of the physicochemical properties of CPTXO is essential for its proper handling, storage, and application in photopolymerization formulations.

| Property | Value | Reference |

| CAS Number | 142770-42-1 | |

| Molecular Formula | C₁₆H₁₃ClO₂S | |

| Molecular Weight | 304.79 g/mol | |

| Appearance | Light yellow to yellow powder/crystal | [1] |

| Melting Point | 99-103 °C | [2] |

| UV Absorption Maximum (λmax) | Approximately 385 nm | [3] |

| Synonyms | CPTX, 1-Chloro-4-propoxythioxanthone | [4] |

Mechanism of Photoinitiation

CPTXO functions as a Norrish Type II photoinitiator. This mechanism involves the photo-excited initiator abstracting a hydrogen atom from a synergistic molecule (co-initiator) to generate free radicals. Tertiary amines, such as N,N,3,5-tetramethylaniline (TMA) or ethyl 4-(dimethylamino)benzoate (EDB), are commonly used co-initiators with thioxanthone derivatives.

The initiation process can be further enhanced by the inclusion of a third component, such as a diphenyl iodonium salt (e.g., Ph₂IPF₆). This three-component system significantly boosts the polymerization rate.

The proposed mechanism for the three-component CPTXO/amine/iodonium salt system involves two primary pathways[3]:

-

Oxidative Pathway: The excited CPTXO is oxidized by the iodonium salt to form a thioxanthone radical cation and a phenyl radical. The thioxanthone radical cation then abstracts a hydrogen atom from the amine to generate an aminoalkyl radical and regenerate the CPTXO.

-

Reductive Pathway: The excited CPTXO abstracts a hydrogen atom from the amine, forming a ketyl radical and an aminoalkyl radical. The ketyl radical is then oxidized by the iodonium salt, regenerating the parent CPTXO molecule and generating another phenyl radical.

Both pathways result in the formation of highly reactive aminoalkyl and phenyl radicals that initiate the polymerization of monomers like acrylates and methacrylates. The regeneration of CPTXO in both pathways contributes to the high efficiency of this three-component system.

Visualizing the Photoinitiation Pathway

Caption: Photoinitiation mechanism of CPTXO.

Quantitative Performance Data

The efficiency of a photoinitiator system is paramount for achieving desired material properties. The following table summarizes key performance indicators for CPTXO-based systems. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental conditions across different studies.

| Monomer System | Photoinitiator System (wt%) | Light Intensity (mW/cm²) | Technique | Final Conversion (%) | Polymerization Rate (s⁻¹) | Reference |

| TEGDMA | CPTXO (0.5) / TMA (1.0) | Not Specified | Photo-DSC | - | > CPTXO/Ph₂IPF₆ | [3] |

| TEGDMA | CPTXO (0.5) / Ph₂IPF₆ (1.0) | Not Specified | Photo-DSC | - | ≥ CPTXO/TMA | [3] |

| TEGDMA | CPTXO (0.5) / TMA (1.0) / Ph₂IPF₆ (1.0) | Not Specified | Photo-DSC | - | >> CPTXO/TMA or CPTXO/Ph₂IPF₆ | [3] |

TEGDMA: Triethylene glycol dimethacrylate; TMA: N,N,3,5-tetramethylaniline; Ph₂IPF₆: Diphenyl iodonium hexafluorophosphate. The study by Wei et al. (2012) demonstrated a significantly enhanced polymerization rate with the three-component system, though specific conversion percentages were not provided in the abstract.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful implementation of CPTXO in photopolymerization studies.

Materials and Formulation

-

Monomer: Triethylene glycol dimethacrylate (TEGDMA) is a common monomer used in dental resins and other applications.

-

Photoinitiator: this compound (CPTXO).

-

Co-initiator (Amine): Ethyl 4-(dimethylamino)benzoate (EDB) or N,N,3,5-tetramethylaniline (TMA).

-

Co-initiator (Iodonium Salt): Diphenyl iodonium hexafluorophosphate (Ph₂IPF₆) (optional, for enhanced efficiency).

-

Inhibitor: Butylated hydroxytoluene (BHT) to prevent premature polymerization.

Example Formulation:

| Component | Weight Percentage (wt%) |

| TEGDMA | 97.49 |

| CPTXO | 0.5 |

| EDB | 2.0 |

| BHT | 0.01 |

Monitoring Polymerization Kinetics with Real-Time FT-IR Spectroscopy

Real-time FT-IR spectroscopy is a powerful technique for monitoring the disappearance of monomer functional groups (e.g., acrylate C=C bonds) during polymerization, allowing for the calculation of conversion over time.

Experimental Workflow:

Caption: Workflow for real-time FT-IR.

Detailed Protocol:

-

Sample Preparation: Prepare the resin formulation by mixing the monomer, CPTXO, co-initiator(s), and inhibitor in an amber vial to protect from ambient light. Ensure thorough mixing.

-

FT-IR Setup: Place a small drop of the uncured resin between two transparent salt plates (e.g., KBr or BaF₂) separated by a spacer of known thickness (e.g., 25 µm).

-

Data Acquisition:

-

Mount the sample holder in the FT-IR spectrometer.

-

Collect a baseline spectrum of the uncured sample.

-

Position a UV/Visible light source (e.g., a 385 nm LED) to irradiate the sample.

-

Simultaneously start the irradiation and the time-resolved FT-IR data collection. Collect spectra at regular intervals (e.g., every 1-2 seconds).

-

-

Data Analysis:

-

Monitor the decrease in the absorbance of the acrylate C=C double bond peak, typically around 1637 cm⁻¹. An internal standard peak that does not change during polymerization (e.g., a C=O ester peak) can be used for normalization.

-

Calculate the degree of conversion (DC%) at each time point using the following formula: DC(%) = [1 - (A_t / A_0)] * 100 where A₀ is the initial peak area of the acrylate C=C bond and Aₜ is the peak area at time t.

-

Monitoring Polymerization Kinetics with Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat released during the exothermic polymerization reaction upon exposure to light, providing information about the rate and extent of the reaction.

Experimental Workflow:

Caption: Workflow for photo-DSC analysis.

Detailed Protocol:

-

Sample Preparation: Accurately weigh a small amount of the liquid resin (typically 5-10 mg) into an aluminum DSC pan.

-

Photo-DSC Setup: Place the sample pan and an empty reference pan into the photo-DSC cell.

-

Data Acquisition:

-

Purge the cell with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.

-

Allow the sample to equilibrate at the desired isothermal temperature.

-

Initiate the UV/Visible light irradiation at a controlled intensity.

-

Record the heat flow as a function of time until the reaction is complete (the heat flow returns to the baseline).

-

-

Data Analysis:

-

The rate of polymerization is directly proportional to the heat flow (dH/dt).

-

The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak.

-

The degree of conversion at any time t can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of polymerization: Conversion(t) = ΔH_t / ΔH_total

-

Applications

The high efficiency and versatility of CPTXO-based photoinitiator systems make them suitable for a range of applications.

Dental Resins

In dentistry, photopolymerizable composites are widely used for restorations. CPTXO, in combination with suitable co-initiators, can be used in dental resin formulations. The absorption of CPTXO in the near-UV and visible range is advantageous for curing dental composites with standard dental curing lights. The efficiency of the three-component system can allow for reduced curing times and potentially improved depth of cure.

3D Printing (Vat Photopolymerization)

Vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP) rely on the precise and rapid curing of liquid resins. CPTXO is a suitable photoinitiator for 3D printing resins based on acrylate or methacrylate monomers. Its high reactivity, especially in three-component systems, can contribute to faster printing speeds and the fabrication of high-resolution objects. The absorption profile of CPTXO is compatible with the light sources commonly used in commercial 3D printers (e.g., 405 nm LEDs).

Conclusion

This compound is a highly effective Norrish Type II photoinitiator with significant potential in various photopolymerization applications. Its performance is notably enhanced when used in a three-component system with an amine and an iodonium salt. This guide has provided a comprehensive overview of its properties, mechanism, and practical application, including detailed experimental protocols for its characterization. For researchers and professionals in materials science and drug development, CPTXO offers a powerful tool for the formulation of advanced photocurable materials. Further research into optimizing formulations with CPTXO for specific applications will continue to expand its utility in the field of photopolymerization.

References

- 1. CAS 142770-42-1: this compound [cymitquimica.com]

- 2. This compound 97 142770-42-1 [sigmaaldrich.com]

- 3. Enhanced visible radiation photopolymerization of dimethacrylates with the three component thioxanthone (CPTXO)–amine–iodonium salt system - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemscene.com [chemscene.com]

An In-depth Technical Guide on the Fluorescence of 1-Chloro-4-propoxy-9H-thioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-propoxy-9H-thioxanthen-9-one is a substituted thioxanthone derivative primarily recognized for its role as a photoinitiator in polymerization processes.[1] Its structural similarity to other biologically active thioxanthones suggests potential applications in drug development, particularly as a modulator of multidrug resistance proteins like P-glycoprotein. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the fluorescence and photophysical properties of this compound. Due to a scarcity of specific data for this compound, this document leverages data from closely related thioxanthone derivatives to provide a foundational understanding. It details generalized experimental protocols for characterizing its fluorescence properties and for evaluating its potential as a P-glycoprotein modulator. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of novel thioxanthone-based compounds.

Introduction

Thioxanthones are a class of heterocyclic compounds containing a dibenzo-γ-thiopyrone core. Their unique electronic structure imparts them with interesting photophysical properties, including fluorescence and phosphorescence, leading to their widespread use as photoinitiators in UV curing applications.[2] In recent years, thioxanthone derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including antitumor, antiviral, and enzyme inhibitory properties.

A particularly promising area of investigation is the modulation of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many anticancer drugs.[3] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells. Thioxanthone derivatives have been identified as potent modulators of P-gp activity, offering a potential strategy to overcome MDR.[3]

This compound is a commercially available thioxanthone derivative.[4][5] While its primary application to date has been as a photoinitiator, its structural features warrant investigation into its photophysical properties and its potential as a P-gp modulator. This guide aims to consolidate the available information and provide a framework for future research on this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 142770-42-1 | [4][5] |

| Molecular Formula | C₁₆H₁₃ClO₂S | [1] |

| Molecular Weight | 304.79 g/mol | [4][5] |

| Appearance | Light yellow to yellow powder/crystal | [1] |

| Melting Point | 99-103 °C | [4] |

| SMILES | CCCOc1ccc(Cl)c2C(=O)c3ccccc3Sc12 | [4] |

| InChIKey | VKQJCUYEEABXNK-UHFFFAOYSA-N | [4] |

Photophysical Properties (Based on Related Thioxanthone Derivatives)

Table of Photophysical Data for Selected Thioxanthone Derivatives (in various solvents)

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Reference |

| Thioxanthone | Acetonitrile | 365 | - | - | [6] |

| 2-Isopropylthioxanthone | Acetonitrile | 382 | - | - | [7] |

| 2,4-Diethylthioxanthone | Acetonitrile | 384 | - | - | [7] |

| 1-Chloro-4-hydroxythioxanthone | - | - | - | - | Data not available |

| 2-Chlorothioxanthone | - | - | - | - | [8] |

Note: This table is intended to provide a general context for the photophysical properties of thioxanthones. The specific values for this compound may differ.

Experimental Protocols

General Protocol for Fluorescence Characterization

This section outlines a generalized experimental protocol for determining the key fluorescence parameters of this compound.

Objective: To determine the absorption maximum (λ_abs), emission maximum (λ_em), and fluorescence quantum yield (Φ_f) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or dichloromethane)

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM.

-

Prepare a series of dilutions from the stock solution to obtain solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Prepare a solution of the quantum yield standard with an absorbance in the same range.

-

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of each diluted solution of the sample and the standard from 200 to 600 nm.

-

Determine the absorption maximum (λ_abs) of this compound.

-

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength of the fluorometer to the λ_abs of the sample.

-

Record the fluorescence emission spectrum of each diluted sample solution and the standard solution. Ensure the emission range is set appropriately to capture the entire emission profile.

-

Record the emission spectrum of the solvent blank.

-

-

Data Analysis and Quantum Yield Calculation:

-

Subtract the integrated intensity of the solvent blank from the integrated intensities of the sample and standard emission spectra.

-

Calculate the fluorescence quantum yield (Φ_f) of the sample using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φ is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Workflow Diagram for Fluorescence Characterization

Caption: Workflow for determining the fluorescence properties of a compound.

Protocol for P-glycoprotein Modulation Assay (Rhodamine 123 Efflux)

This protocol describes a cell-based assay to evaluate the potential of this compound to modulate the activity of P-glycoprotein using the fluorescent substrate rhodamine 123.[9][10][11]

Objective: To determine if this compound inhibits or activates P-gp-mediated efflux of rhodamine 123 in a P-gp overexpressing cell line.

Materials:

-

P-gp overexpressing cell line (e.g., MCF7/ADR, K562/ADR) and the corresponding parental cell line (MCF7, K562)

-

This compound

-

Rhodamine 123 (fluorescent P-gp substrate)

-

Verapamil or Cyclosporin A (known P-gp inhibitors, positive controls)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Culture:

-

Culture the P-gp overexpressing and parental cell lines under standard conditions (37 °C, 5% CO₂).

-

Seed the cells in appropriate culture plates (e.g., 96-well plates for plate reader analysis, or larger flasks for flow cytometry) and allow them to adhere overnight.

-

-

Rhodamine 123 Accumulation/Efflux Assay:

-

Loading: Incubate the cells with a loading buffer containing rhodamine 123 (typically 1-5 µM) for a defined period (e.g., 30-60 minutes) at 37 °C.

-

Treatment:

-

For inhibition studies, co-incubate the cells with rhodamine 123 and various concentrations of this compound or the positive control inhibitor.

-

For activation studies, pre-incubate the cells with various concentrations of the test compound for a specific duration (e.g., 1-24 hours) before the rhodamine 123 loading step.

-

-

Washing: After incubation, wash the cells with ice-cold PBS to remove extracellular rhodamine 123.

-

Efflux: Add fresh, pre-warmed medium (with or without the test compound) and incubate for a further period (e.g., 60-120 minutes) to allow for efflux of the dye.

-

-

Fluorescence Measurement:

-

Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the intracellular rhodamine 123 fluorescence using a flow cytometer.

-

Fluorescence Plate Reader: Read the fluorescence intensity directly from the wells of the 96-well plate.

-

-

Data Analysis:

-

Compare the intracellular fluorescence of treated cells to that of untreated control cells.

-

An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp.

-

A decrease in intracellular rhodamine 123 fluorescence after pre-incubation with the test compound suggests activation or induction of P-gp.

-

Workflow Diagram for P-gp Modulation Assay

Caption: Workflow for assessing P-glycoprotein modulation using a rhodamine 123 efflux assay.

Potential Signaling Pathway Involvement: P-glycoprotein Modulation

While a detailed intracellular signaling pathway for the interaction of this compound with P-gp has not been elucidated, the experimental evidence with related thioxanthones points towards a direct or indirect modulation of the P-gp efflux pump. The logical relationship for its potential role as a P-gp modulator in drug development can be visualized as follows:

References

- 1. CAS 142770-42-1: this compound [cymitquimica.com]

- 2. aidic.it [aidic.it]

- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-氯-4-丙氧基硫杂蒽-9-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. New functionalized thioxanthone derivatives as type I photoinitiators for polymerization under UV-Vis LEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. 2-Chlorothioxanthone | C13H7ClOS | CID 618848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Flow cytometric analysis of P-glycoprotein function by rhodamine 123 dye-efflux assay in human leukemia cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Chloro-4-propoxy-9H-thioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 1-Chloro-4-propoxy-9H-thioxanthen-9-one, a compound of significant interest in both materials science and medicinal chemistry.

Core Molecular Structure and Properties

This compound is an organic compound built upon a thioxanthene core. This heterocyclic structure is analogous to xanthone, with a sulfur atom replacing the oxygen in the central ring. The molecule is further functionalized with a chloro group at the 1-position and a propoxy group at the 4-position.[1] These substitutions influence the compound's reactivity, polarity, and solubility in organic solvents.[1]

Commonly known by synonyms such as 1-Chloro-4-propoxythioxanthone and the trade name Photoinitiator CPTX, this compound is primarily recognized for its photochemical properties.[1] It is a pale yellow crystalline solid.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 142770-42-1 | [2] |

| Molecular Formula | C₁₆H₁₃ClO₂S | [2] |

| Molecular Weight | 304.79 g/mol | [2] |

| Melting Point | 99-103 °C | |

| Appearance | Light yellow to yellow powder/crystal | [1] |

| IUPAC Name | This compound | [3] |

| InChI | 1S/C16H13ClO2S/c1-2-9-19-12-8-7-11(17)14-15(18)10-5-3-4-6-13(10)20-16(12)14/h3-8H,2,9H2,1H3 | |

| SMILES | CCCOc1ccc(Cl)c2C(=O)c3ccccc3Sc12 |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its subsequent use in further chemical synthesis and analysis.

Synthesis of this compound

A detailed, two-step synthesis protocol is outlined below:

Step 1: Formation of the Thioxanthone Core

While the search results did not provide a specific protocol for the initial synthesis of the chlorinated thioxanthone precursor, a general method for synthesizing thioxanthones involves the Friedel-Crafts acylation of a diphenyl sulfide with phosgene in the presence of a Lewis acid catalyst like aluminum chloride.[4] For this specific molecule, the starting materials would be appropriately substituted.

Step 2: Etherification Reaction

-

The organic layer from the previous step is mixed with potassium carbonate (29 g) and bromopropane (33 g).

-

The mixture is heated to 80°C under stirring conditions, and the reaction proceeds for over 5 hours.

-

The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the complete conversion of the intermediate is observed.

-

Following the reaction, 340 g of water is added to the system for washing, and the layers are allowed to separate.

-

The organic layer is then separated and concentrated under reduced pressure.

-

After desolventization, 250 g of ethanol and 10 g of activated charcoal are added, and the temperature is raised to 60°C.

-

After stirring for 1 hour, the mixture is filtered. The filtrate is cooled for overnight crystallization.

-

The resulting solid is collected by filtration and dried under vacuum to yield a light yellow solid powder.

This procedure results in a product yield of approximately 95.4% with a purity of 99.1% as determined by HPLC.

Application in the Synthesis of Antifungal Aminothioxanthones

This compound serves as a key starting material for the synthesis of novel antifungal agents. A library of 1-aminated thioxanthone derivatives has been synthesized and screened for antifungal activity.

Experimental Workflow: Synthesis and Antifungal Screening

Caption: Workflow for the synthesis and antifungal evaluation of aminothioxanthones.

The synthesis involves a copper-catalyzed C-N cross-coupling reaction between this compound and various primary or secondary amines. The resulting library of aminothioxanthone derivatives is then subjected to antifungal screening against a panel of fungal strains, such as Candida albicans and Aspergillus fumigatus, using the broth microdilution method as per Clinical and Laboratory Standard Institute (CLSI) guidelines. This allows for the determination of the Minimum Inhibitory Concentration (MIC) for each compound.

Mechanism of Action as a Photoinitiator

This compound is classified as a Type II photoinitiator. Unlike Type I photoinitiators that undergo unimolecular cleavage, Type II photoinitiators require a co-initiator, typically a tertiary amine, to generate the reactive species that initiate polymerization.

Mechanism of Photoinitiation

Caption: General mechanism of a Type II photoinitiator like CPTX.

Upon absorption of UV light, the this compound molecule is promoted to an excited triplet state. This excited molecule then interacts with the co-initiator (e.g., a tertiary amine) to form an excited state complex known as an exciplex. Within this complex, electron and proton transfer occurs, leading to the formation of two radicals: an initiating radical from the co-initiator and a ketyl radical from the thioxanthone. The amino radical is typically the primary species that initiates the polymerization of monomers. This mechanism is particularly effective for the curing of pigmented systems and in 3D printing applications.

Conclusion

This compound is a versatile molecule with significant applications in industrial photopolymerization and as a scaffold in medicinal chemistry. Its well-defined structure and reactivity allow for its use as a reliable Type II photoinitiator and as a versatile starting material for the synthesis of biologically active compounds. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working with this compound.

References

Methodological & Application

Application Notes and Protocols for 1-Chloro-4-propoxy-9H-thioxanthen-9-one in Photopolymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTX) is a highly efficient Norrish Type II photoinitiator belonging to the thioxanthone family.[1] It is particularly effective for initiating the polymerization of cationic monomers and is also utilized in free-radical curing applications.[2][3] CPTX is characterized by its strong UV absorption with maxima at 257, 314, and 389 nm, making it suitable for UV and LED curable formulations.[1] Its chemical structure, featuring a chloro substituent and a propoxy group, enhances its reactivity and solubility in organic solvents.[4] This document provides detailed application notes and experimental protocols for the use of CPTX in photopolymerization reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 142770-42-1 | [2][5][6] |

| Molecular Formula | C₁₆H₁₃ClO₂S | [2][5] |

| Molecular Weight | 304.79 g/mol | [2][5] |

| Appearance | Light yellow to yellow powder/crystal | [4] |

| Melting Point | 99-103 °C | [6] |

| Absorption Maxima (nm) | 257, 314, 389 | [1] |

| Purity | ≥97% | [5][6] |

Applications in Photopolymerization

CPTX is a versatile photoinitiator with applications in both free-radical and cationic photopolymerization.

Free-Radical Polymerization: